molecular formula C9H17N3 B13319289 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine

Cat. No.: B13319289
M. Wt: 167.25 g/mol
InChI Key: YDZSOZIBUUZEGT-UHFFFAOYSA-N
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Description

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is a heterocyclic compound that features both imidazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce fully saturated imidazole derivatives .

Scientific Research Applications

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring may interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine

InChI

InChI=1S/C9H17N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h8,10H,2-7H2,1H3

InChI Key

YDZSOZIBUUZEGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2CCCCN2

Origin of Product

United States

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